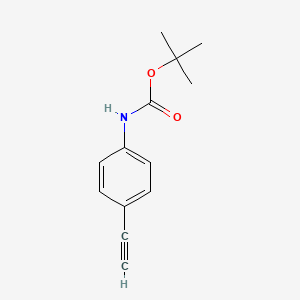

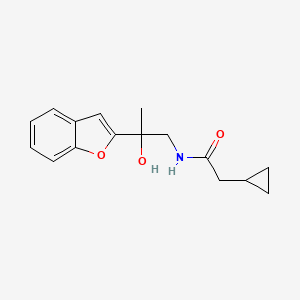

![molecular formula C9H10N2 B2823866 2,7-Dimethyl-1H-benzo[d]imidazole CAS No. 23291-66-9](/img/structure/B2823866.png)

2,7-Dimethyl-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,7-Dimethyl-1H-benzo[d]imidazole is a chemical compound with the molecular weight of 146.19 . It is a solid substance that is stored in dry conditions at room temperature .

Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen significant advances in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis process emphasizes the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H10N2/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3, (H,10,11) .Chemical Reactions Analysis

Imidazoles, including this compound, are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical and Chemical Properties Analysis

This compound is a solid substance that is stored in dry conditions at room temperature . It has a molecular weight of 146.19 .科学的研究の応用

Luminescence Sensing

Imidazole derivatives have been synthesized and employed in luminescence sensing. For instance, two dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives. These frameworks demonstrate potential as fluorescence sensors for detecting specific chemicals due to their characteristic sharp emission bands (Shi et al., 2015).

Green Chemistry and Catalysis

Research has highlighted the efficiency of novel nanostructured molten salts in catalyzing the synthesis of tetrasubstituted imidazole derivatives. This approach showcases effective catalysis with excellent cost-effectiveness and reusability of the catalyst, emphasizing advancements in green chemistry (Zolfigol et al., 2015).

Molecular Frameworks and Gas Adsorption

Zeolitic Imidazole Frameworks (ZIFs), such as ZIF-7, have been studied for their unique gas adsorption properties and catalytic potential. The defect sites on ZIF-7 enhance its catalytic efficiency for specific reactions, demonstrating the framework's utility in both separation technology and catalysis (Dahnum et al., 2019).

Corrosion Inhibition

Benzimidazole derivatives exhibit notable efficacy as corrosion inhibitors for steel in acidic environments. This application is crucial for protecting industrial materials, where specific imidazole derivatives have shown high inhibition efficiency, highlighting their significance in materials science (Yadav et al., 2016).

Pharmaceutical Research

While avoiding drug-specific details, it's notable that imidazole-based compounds play a significant role in medicinal chemistry. Their unique structural features enable broad bioactivities, with numerous imidazole-based compounds used clinically to treat various diseases. This underlines the imidazole ring's importance in the development of therapeutic agents (Zhang et al., 2014).

作用機序

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile range of biological and pharmacological activities .

Mode of Action

It’s worth noting that imidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain cancer cells . This is often accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .

Result of Action

As mentioned earlier, imidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,7-Dimethyl-1H-benzo[d]imidazole. For instance, the compound is recommended to be stored in a dry room at normal temperature . This suggests that moisture and temperature could potentially affect its stability and efficacy.

Safety and Hazards

将来の方向性

Imidazole derivatives, including 2,7-Dimethyl-1H-benzo[d]imidazole, are being increasingly used in the development of new drugs . They show a broad range of biological activities and are used in a variety of everyday applications . Therefore, the future direction in the study of this compound and similar compounds is likely to continue focusing on their synthesis and potential applications in medicine and other fields .

特性

IUPAC Name |

2,4-dimethyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXKVDPOWQTTNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

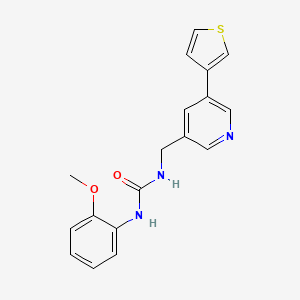

![2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2823784.png)

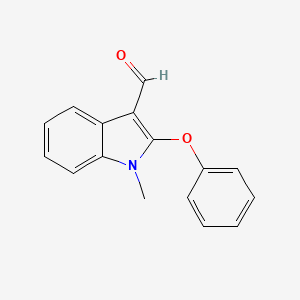

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2823789.png)

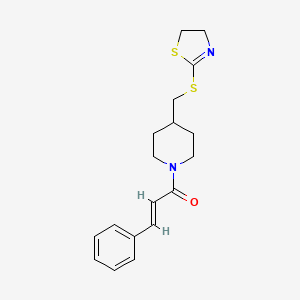

![N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823792.png)

![4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2823793.png)

![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2823800.png)

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2823801.png)

![5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2823804.png)

![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)

![5-methyl-1-[(3-methylphenyl)methyl]-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2823806.png)